(6-Methylquinolin-3-yl)boronic acid

Übersicht

Beschreibung

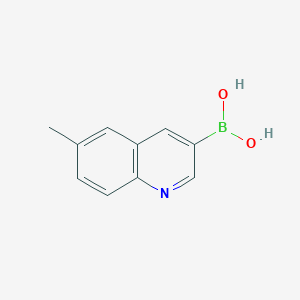

(6-Methylquinolin-3-yl)boronic acid is an organic compound with the molecular formula C10H10BNO2 It is a boronic acid derivative of quinoline, characterized by the presence of a boronic acid group attached to the quinoline ring at the 3-position and a methyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylquinolin-3-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methylquinoline.

Borylation Reaction: The 6-methylquinoline undergoes a borylation reaction, where a boronic acid group is introduced at the 3-position of the quinoline ring.

Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative (such as bis(pinacolato)diboron). The reaction is typically performed in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

(6-Methylquinolin-3-yl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. Key findings include:

Table 1: Optimized Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-dioxane (1:3) | 100 | 60–65 | |

| Pd(OAc)₂/XPhos | K₃PO₄ | THF | 80 | 45–55 |

-

The reaction proceeds via oxidative addition of aryl halides to Pd(0), transmetalation with the boronic acid, and reductive elimination to form C–C bonds .

-

Electron-withdrawing groups on the aryl halide partner enhance reactivity due to increased electrophilicity .

Chan-Lam Coupling Reactions

This boronic acid undergoes copper-mediated couplings with amines or alcohols under mild conditions:

-

Amine Coupling : Forms C–N bonds with primary/secondary amines using Cu(OAc)₂ as a catalyst (60–75% yields) .

-

Etherification : Reacts with phenols in the presence of TEMPO to yield aryl ethers .

Key Mechanistic Insight :

Ligand-assisted disproportionation of boronic acid intermediates facilitates organic group transfer via tetrahedral boron ‘ate’ complexes .

Hydrolysis to Borinic Acids

Under basic conditions, this compound undergoes partial hydrolysis:

Trifluoroborate Salt Formation

Reaction with KHF₂ in methanol produces air-stable trifluoroborates:

Iridium-Catalyzed C–H Borylation

Directed by the quinoline nitrogen, iridium catalysts (e.g., [Ir(COD)OMe]₂) install boron groups at the 7-position:

Catalytic and Ligand Effects

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

(6-Methylquinolin-3-yl)boronic acid serves as a precursor for synthesizing various biologically active compounds. Its borylation facilitates the formation of complex structures that are crucial in drug discovery.

Case Study: Development of HIPK2 Inhibitors

Recent research highlighted the synthesis of boron-based inhibitors targeting homeodomain-interacting protein kinase 2 (HIPK2), which is implicated in kidney fibrosis. The study utilized this compound in a palladium-catalyzed borylation reaction to produce potential first-in-class HIPK2 inhibitors with enhanced yields. The resulting compounds demonstrated significant inhibition of HIPK2 activity, indicating their potential as therapeutic agents for kidney diseases .

Anticancer Properties

The compound has been explored for its anticancer properties, particularly as part of dual inhibitors targeting cyclin-dependent kinases (CLK) and Rho-associated protein kinase (ROCK).

Case Study: Dual CLK/ROCK Inhibitors

In a study involving boronic acid-containing pyrazolo[4,3-f]quinoline derivatives, it was found that these compounds exhibited potent inhibition against renal cancer and leukemia cell lines. The mechanism involved the induction of DNA damage and cell cycle arrest, showcasing the potential of this compound derivatives in cancer therapy .

Organic Synthesis Applications

This compound is also utilized in various organic synthesis applications, particularly in Suzuki coupling reactions. This methodology allows for the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.

Synthesis Methodology

The compound can be effectively used as a reagent in Suzuki cross-coupling reactions to synthesize diverse aryl compounds. The versatility of this approach is underscored by its ability to tolerate various functional groups, making it suitable for synthesizing complex medicinal scaffolds .

Pharmacological Probes

Due to its ability to form stable complexes with various biomolecules, this compound has been investigated as a pharmacological probe.

Potential Applications

The compound's derivatives have been designed to interact with specific biological targets, aiding in the understanding of disease mechanisms and the development of new therapeutic strategies. Its role in creating oxaboroles and trifluoroborate salts further expands its application scope in biomedical research .

Table: Summary of Key Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Drug Development | Synthesis of HIPK2 inhibitors for kidney fibrosis treatment | Demonstrated significant inhibition of HIPK2 activity |

| Anticancer Research | Development of dual CLK/ROCK inhibitors | Potent inhibition against renal cancer and leukemia |

| Organic Synthesis | Utilization in Suzuki coupling reactions | Effective formation of carbon-carbon bonds |

| Pharmacological Probes | Interaction with biomolecules for therapeutic insights | Aids in understanding disease mechanisms |

Wirkmechanismus

The mechanism of action of (6-Methylquinolin-3-yl)boronic acid in chemical reactions involves the following steps:

Activation: The boronic acid group is activated by a base, forming a boronate species.

Transmetalation: In Suzuki-Miyaura coupling, the boronate species undergoes transmetalation with a palladium complex, transferring the organic group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Molecular Targets and Pathways:

Palladium Catalysts: The primary molecular target in Suzuki-Miyaura coupling reactions.

Oxidizing and Reducing Agents: Target the boronic acid group for oxidation or reduction reactions.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling, differing by the presence of a phenyl group instead of a quinoline ring.

(6-Chloroquinolin-3-yl)boronic Acid: Similar structure with a chlorine substituent at the 6-position instead of a methyl group.

(3-Quinolinyl)boronic Acid: Lacks the methyl group at the 6-position, providing a simpler structure.

Uniqueness:

Fluorescence Properties: The presence of the quinoline moiety in (6-Methylquinolin-3-yl)boronic acid can impart unique fluorescence properties, making it useful as a fluorescent probe.

Versatility: The compound’s ability to undergo various chemical reactions, including Suzuki-Miyaura coupling, oxidation, and reduction, makes it a versatile building block in organic synthesis.

Biologische Aktivität

(6-Methylquinolin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₉H₈BNO₂

- Molecular Weight : Approximately 175.07 g/mol

- Structure : The compound features a quinoline core substituted with a methyl group at the 6-position and a boronic acid functional group at the 3-position, which is crucial for its biological activity.

Biological Activity Overview

Boronic acids, including this compound, are known for their ability to interact with biomolecules such as enzymes and receptors. Their unique structural attributes allow them to form reversible covalent bonds, enhancing their potential as pharmacological agents.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, boronic acids have been shown to inhibit serine proteases and other enzymes critical in metabolic pathways. The ability of this compound to form stable complexes with these enzymes suggests a mechanism where it can modulate enzyme activity effectively.

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 115.63 |

| Butyrylcholinesterase | Competitive | 3.12 |

| Antiurease | Non-competitive | 1.10 |

| Antithyrosinase | Non-competitive | 11.52 |

2. Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The compound's mechanism appears to involve the induction of apoptosis in cancer cells, while showing minimal toxicity to healthy cells.

Case Study: Cytotoxicity Assessment

- Cell Line : MCF-7 (breast cancer)

- Cytotoxic Effect : IC₅₀ = 18.76 µg/mL

- Healthy Cell Line : No significant toxicity observed.

3. Antibacterial Properties

The antibacterial activity of this compound has been evaluated against common pathogens such as Escherichia coli. The compound demonstrated effective inhibition at concentrations around 6.50 mg/mL, indicating its potential as an antibacterial agent.

The biological activity of this compound is largely attributed to its ability to:

- Form reversible covalent bonds with target enzymes.

- Interact selectively with specific active sites due to its structural conformation.

This selectivity enhances its efficacy while potentially reducing side effects compared to other compounds.

Research Findings

Recent studies have focused on the synthesis and characterization of various boron-containing compounds, including derivatives of this compound. These compounds are being explored for their roles in drug development and therapeutic applications:

- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity.

- Biological Testing : Comprehensive in vitro and in vivo assessments are ongoing to evaluate the full spectrum of biological activities.

Eigenschaften

IUPAC Name |

(6-methylquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDSKYPNQEAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.